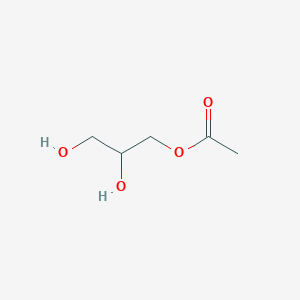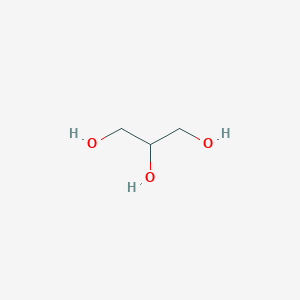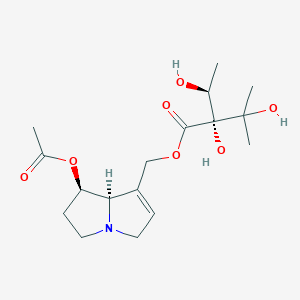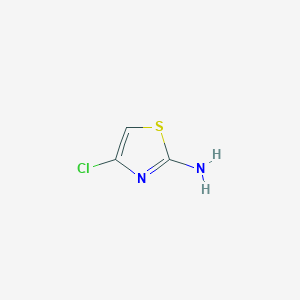![molecular formula C10H11BrO2 B036585 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1233025-36-9](/img/structure/B36585.png)
2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that belongs to the class of organic compounds known as dioxanes. This compound is a potential drug candidate due to its unique chemical structure and its potential for various therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine has both biochemical and physiological effects. It has been found to reduce the levels of certain inflammatory markers in the body, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been found to reduce pain and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine in lab experiments is its potential for various therapeutic applications. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic applications. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research can be conducted to optimize its synthesis method and to explore its potential as a drug delivery system.
Méthodes De Synthèse
The synthesis of 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine involves a multistep process. The first step involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with sodium hydride in the presence of dimethyl sulfoxide (DMSO). The resulting compound is then reacted with bromomethyl methyl ether in the presence of potassium carbonate to yield 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine.
Applications De Recherche Scientifique
2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
1233025-36-9 |
|---|---|
Nom du produit |
2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine |
Formule moléculaire |
C10H11BrO2 |
Poids moléculaire |
243.1 g/mol |
Nom IUPAC |
3-(bromomethyl)-6-methyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-3-9-10(4-7)13-8(5-11)6-12-9/h2-4,8H,5-6H2,1H3 |
Clé InChI |
WTZZXLOVELQPOE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OCC(O2)CBr |
SMILES canonique |
CC1=CC2=C(C=C1)OCC(O2)CBr |
Synonymes |
2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



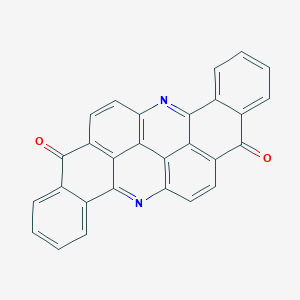



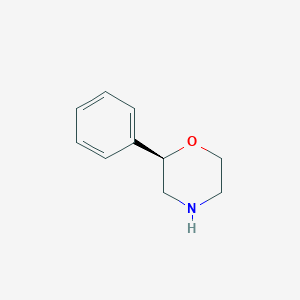
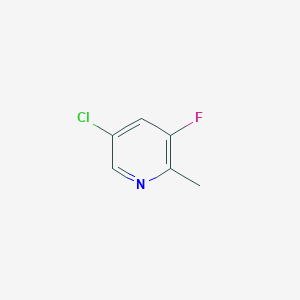
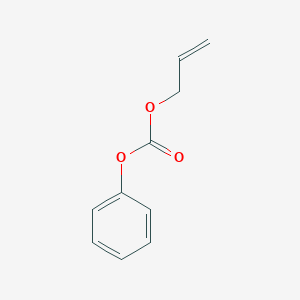
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B36621.png)
